(1R)-(-)-Thiocamphor
Overview
Description
Thiocamphor is an organic compound belonging to the class of bicyclic monoterpenoids. It is characterized by its unique structure, which includes a thiocarbonyl group. The chemical formula for thiocamphor is C10H16S , and it has a molecular weight of 168.299 g/mol . Thiocamphor is known for its sulfurous odor and volatility, similar to camphor .
Mechanism of Action
Target of Action
Thiocamphor primarily targets the enzyme Camphor 5-monooxygenase . This enzyme is found in the organism Pseudomonas putida . The role of this enzyme is to catalyze the conversion of camphor into 5-exo-hydroxycamphor .
Mode of Action
It is known that thiocamphor binds to the active site of the enzyme camphor 5-monooxygenase . In the X-ray structure, thiocamphor binds in the active site pocket in two distinct orientations . This suggests that thiocamphor may interact with its target in multiple ways, potentially leading to different biochemical outcomes.
Biochemical Pathways
Given its interaction with camphor 5-monooxygenase, it is likely that thiocamphor influences the metabolic pathways involving camphor inPseudomonas putida .
Result of Action
Given its interaction with camphor 5-monooxygenase, it is likely that thiocamphor affects the metabolism of camphor inPseudomonas putida .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the interaction between thiocamphor and its target enzyme .
Biochemical Analysis
Biochemical Properties
Thiocamphor interacts with the enzyme cytochrome P450cam . In the active site pocket of this enzyme, thiocamphor binds in two distinct orientations . These orientations are not consistent with the 5-alcohol being the primary product .
Cellular Effects
The cellular effects of thiocamphor are largely determined by its interactions with cytochrome P450cam . The binding orientations of thiocamphor within this enzyme can influence the product profile of the biochemical reaction .
Molecular Mechanism
Thiocamphor exerts its effects at the molecular level through its interactions with cytochrome P450cam . The distinct binding orientations of thiocamphor within the active site pocket of this enzyme can influence the outcome of the biochemical reaction .
Temporal Effects in Laboratory Settings
The effects of thiocamphor can change over time in laboratory settings . For example, molecular dynamics simulations of thiocamphor-bound cytochrome P450cam have shown that the preferred substrate orientations can vary depending on the presence of a distal oxygen .
Metabolic Pathways
Thiocamphor is involved in the metabolic pathway of cytochrome P450cam . The enzyme cytochrome P450cam catalyzes the reaction involving thiocamphor, and the distinct binding orientations of thiocamphor can influence the product profile of this reaction .
Subcellular Localization
The subcellular localization of thiocamphor is likely determined by its interactions with cytochrome P450cam . This enzyme is found in the endoplasmic reticulum of cells, suggesting that thiocamphor may also be localized to this subcellular compartment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiocamphor can be synthesized through various methods. One common approach involves the reaction of camphor with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction typically proceeds as follows: [ \text{C10H16O} + \text{P2S5} \rightarrow \text{C10H16S} + \text{P2O5} ]
Industrial Production Methods: Industrial production of thiocamphor often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or sublimation under vacuum .
Chemical Reactions Analysis
Types of Reactions: Thiocamphor undergoes various chemical reactions, including:
Oxidation: Thiocamphor can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thiocamphor can yield thiols.
Substitution: Thiocamphor can participate in substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiocamphor derivatives.
Scientific Research Applications
Thiocamphor has several applications in scientific research:
Medicine: Research on thiocamphor’s interactions with biological molecules helps in understanding its potential therapeutic applications.
Comparison with Similar Compounds
Camphor: A bicyclic monoterpenoid with a ketone functional group.
Norcamphor: A camphor analog with a similar structure but different functional groups.
Thiofenchone: Another thiocarbonyl-containing compound with a structure similar to thiocamphor.
Uniqueness of Thiocamphor: Thiocamphor is unique due to its thiocarbonyl group, which imparts distinct chemical properties compared to its oxygen-containing analogs. This sulfur substitution affects its reactivity, binding interactions with enzymes, and overall chemical behavior .
Properties
IUPAC Name |
(1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAADKYXUTOBAGS-XCBNKYQSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=S)C2)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)CC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7519-74-6, 53402-10-1 | |
Record name | Thiocamphor | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02851 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1R)-(-)-Thiocamphor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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